molecular formula C21H19Cl2N3O4S B2728961 Benzyl (1-{[(2,4-dichlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate CAS No. 1033588-57-6

Benzyl (1-{[(2,4-dichlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate

Cat. No. B2728961
M. Wt: 480.36
InChI Key: XORSWISJPMXVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyl (1-{[(2,4-dichlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Anticancer Activity

Specific Scientific Field

Medicinal Chemistry and Oncology

Summary

Benzyl (1-{[(2,4-dichlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate, also known as compound 10ec, has been investigated for its cytotoxic activity against various cancer cell lines. In particular, it was tested against BT-474 (breast cancer), HeLa (cervical cancer), MCF-7 (breast cancer), NCI-H460 (lung cancer), and HaCaT (keratinocyte) cells.

Experimental Procedures

Results

  • Molecular modeling studies suggested that compound 10ec binds to the colchicine binding site of tubulin .

Tubulin Polymerization Inhibition

Specific Scientific Field

Biochemistry and Pharmacology

Summary

Compound 10ec was evaluated for its ability to inhibit tubulin polymerization, a critical process for microtubule assembly.

Experimental Procedures

Results

  • In silico studies supported its drug-like properties and binding to the colchicine binding site of tubulin .

Future Directions

Given the limited information available on “Benzyl (1-{[(2,4-dichlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate”, future research could focus on its synthesis, characterization, and potential applications .

properties

IUPAC Name

benzyl 2-[1-[(2,4-dichlorobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O4S/c22-14-6-7-15(16(23)10-14)19(28)25-21(31)26-9-8-24-20(29)17(26)11-18(27)30-12-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2,(H,24,29)(H,25,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORSWISJPMXVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)OCC2=CC=CC=C2)C(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (1-{[(2,4-dichlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate

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